2-(1-Amino-2-fluoroethyl)-4-methylphenol CAS number
2-(1-Amino-2-fluoroethyl)-4-methylphenol CAS number
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 2-(1-Amino-2-fluoroethyl)-4-methylphenol
Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine into phenethylamine and phenolic scaffolds is a proven tactic to modulate pharmacokinetic (PK) and pharmacodynamic (PD) properties. The compound 2-(1-Amino-2-fluoroethyl)-4-methylphenol (CAS Number: 1824630-63-8) represents a highly specialized building block designed for advanced hit-to-lead optimization[1]. This whitepaper provides an in-depth technical guide to its structural rationale, physicochemical profile, and a self-validating synthetic methodology tailored for drug development professionals.
Quantitative Physicochemical Profiling
Understanding the baseline metrics of this scaffold is critical for predicting its behavior in biological systems. The quantitative data is summarized below to facilitate rapid evaluation for library design[1][2].
| Property | Value | Pharmacological Implication |
| Chemical Name | 2-(1-Amino-2-fluoroethyl)-4-methylphenol | Core structural identity. |
| CAS Number | 1824630-63-8 | Unique registry identifier. |
| Molecular Formula | C9H12FNO | Determines exact mass for LC-MS tracking. |
| Molecular Weight | 169.20 g/mol | Low MW allows significant room for elaboration (Rule of 5). |
| H-Bond Donors | 3 (-OH, -NH2) | High potential for target protein anchoring. |
| H-Bond Acceptors | 3 (O, N, F) | Facilitates diverse binding pocket interactions. |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding. |
Structural Rationale in Medicinal Chemistry
As an Application Scientist, I approach scaffold selection not as a random screening exercise, but as a deliberate engineering choice. The architecture of 2-(1-Amino-2-fluoroethyl)-4-methylphenol is highly intentional, combining four distinct pharmacophoric elements.
Figure 1: Logical relationships of pharmacophoric elements in the target scaffold.
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The Fluorine Effect: The highly electronegative fluorine atom on the β -carbon exerts a strong inductive pull (-I effect). This lowers the pKa of the adjacent primary amine, shifting the physiological equilibrium to increase the un-ionized fraction. This causality directly enhances membrane permeability and shields the amine from rapid oxidative deamination by monoamine oxidases (MAOs).
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The ortho-Phenol Motif: The proximity of the hydroxyl group to the ethylamine side chain allows for intramolecular hydrogen bonding or bidentate coordination with target residues (e.g., kinase hinge regions or GPCR binding sites).
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The para-Methyl Group: Fills small, hydrophobic sub-pockets (like the "selectivity pocket" in many enzymes) while increasing the overall lipophilicity (LogP) of the fragment.
Experimental Protocols: Self-Validating Synthetic Methodology
Synthesizing α -fluoroalkyl amines is notoriously difficult due to the risk of defluorination or over-alkylation. The following 3-step protocol is engineered for high fidelity, utilizing a Fries rearrangement followed by oxime reduction.
Figure 2: Step-by-step synthetic workflow for 2-(1-Amino-2-fluoroethyl)-4-methylphenol.
Step 1: Fries Rearrangement to the α -Fluoroketone
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Procedure: Charge a dry, argon-purged flask with 4-methylphenyl fluoroacetate (1.0 eq) and anhydrous aluminum chloride (AlCl3, 1.5 eq). Heat the neat mixture to 120 °C for 2 hours. Quench carefully with ice-cold 1M HCl and extract with ethyl acetate.
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Causality & Expert Insight: Direct Friedel-Crafts acylation of phenols often yields poor regioselectivity. The Fries rearrangement of the pre-formed ester strongly favors the ortho-position due to the formation of a stable, cyclic aluminum intermediate coordinated by the phenolic oxygen.
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Self-Validation Checkpoint: Reaction progress is self-validated by TLC (Hexanes/EtOAc 4:1). The resulting ortho-hydroxyketone forms a strong intramolecular hydrogen bond, masking the polarity of the -OH group. Consequently, the product will exhibit a significantly higher Rf value than the starting ester.
Step 2: Oxime Condensation
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Procedure: Dissolve the α -fluoroketone intermediate in ethanol. Add hydroxylamine hydrochloride (NH2OH·HCl, 1.5 eq) and sodium acetate (NaOAc, 2.0 eq). Reflux for 4 hours. Concentrate, wash with water, and isolate the ketoxime.
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Causality & Expert Insight: Direct reductive amination of an α -fluoroketone is highly problematic; the highly electronegative fluorine destabilizes the transient imine, leading to complex mixtures and defluorination. Pre-forming and isolating the stable oxime circumvents this instability.
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Self-Validation Checkpoint: Validate via FTIR spectroscopy. The strong carbonyl stretch ( C=O ) at ~1680 cm −1 will completely disappear, replaced by a broad O−H stretch (~3300 cm −1 ) and a weak C=N stretch (~1650 cm −1 ).
Step 3: Catalytic Hydrogenation to the Primary Amine
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Procedure: Transfer the oxime to a Parr hydrogenation flask. Dissolve in methanol containing 1.0 eq of anhydrous HCl. Add 10% Pd/C catalyst (10% w/w). Hydrogenate at 50 psi H2 at room temperature until hydrogen uptake ceases (approx. 6 hours). Filter through Celite and concentrate to yield the hydrochloride salt of 2-(1-Amino-2-fluoroethyl)-4-methylphenol[2].
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Causality & Expert Insight: The addition of 1.0 eq of HCl is critical. As the primary amine forms, it is immediately protonated to the ammonium salt. This prevents the newly formed amine from attacking unreacted oxime/imine intermediates, which would otherwise lead to unwanted secondary amine dimers.
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Self-Validation Checkpoint: Completion is indicated by the absolute cessation of pressure drop in the Parr apparatus. On TLC, the final product is validated by a ninhydrin stain, which yields a characteristic deep purple spot indicative of a primary aliphatic amine.
Analytical Validation Standards
To ensure the integrity of the final synthesized batch, the following analytical benchmarks must be met:
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LC-MS: A single dominant peak must be observed with an m/z of 170.2 [M+H]+ in positive electrospray ionization (ESI+) mode.
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1H NMR (400 MHz, DMSO-d6): The signature of this molecule is the fluoromethyl group. Look for a distinct doublet of doublets (or multiplet) around 4.5–4.8 ppm with a massive geminal hydrogen-fluorine coupling constant ( 2JHF≈47 Hz). The methine proton (-CH-NH2) will appear as a complex multiplet around 4.2 ppm due to coupling with both the adjacent protons and the fluorine atom.
